molecular formula C28H30FN3O5 B11576249 3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-[3-(morpholin-4-yl)propyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

3'-[(4-fluorophenyl)carbonyl]-4'-hydroxy-1'-[3-(morpholin-4-yl)propyl]-1-propylspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione

Cat. No.: B11576249
M. Wt: 507.6 g/mol
InChI Key: ATTTYWFAHUGHGU-WCWDXBQESA-N
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Description

3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-[3-(MORPHOLIN-4-YL)PROPYL]-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE is a complex organic compound characterized by its unique spiro structure. This compound features a combination of fluorobenzoyl, hydroxy, morpholinyl, and propyl groups, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-[3-(MORPHOLIN-4-YL)PROPYL]-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves multiple steps. One common approach starts with the preparation of the indole derivative, followed by the introduction of the spiro-pyrrole structure. The fluorobenzoyl group is then added through a Friedel-Crafts acylation reaction. The morpholinyl propyl group is introduced via nucleophilic substitution, and the hydroxy group is incorporated through a hydroxylation reaction .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-[3-(MORPHOLIN-4-YL)PROPYL]-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications depending on their chemical properties .

Scientific Research Applications

3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-[3-(MORPHOLIN-4-YL)PROPYL]-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-[3-(MORPHOLIN-4-YL)PROPYL]-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3’-(4-FLUOROBENZOYL)-4’-HYDROXY-1’-[3-(MORPHOLIN-4-YL)PROPYL]-1-PROPYL-1,1’,2,5’-TETRAHYDROSPIRO[INDOLE-3,2’-PYRROLE]-2,5’-DIONE lies in its spiro structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H30FN3O5

Molecular Weight

507.6 g/mol

IUPAC Name

(4'Z)-4'-[(4-fluorophenyl)-hydroxymethylidene]-1'-(3-morpholin-4-ylpropyl)-1-propylspiro[indole-3,5'-pyrrolidine]-2,2',3'-trione

InChI

InChI=1S/C28H30FN3O5/c1-2-12-31-22-7-4-3-6-21(22)28(27(31)36)23(24(33)19-8-10-20(29)11-9-19)25(34)26(35)32(28)14-5-13-30-15-17-37-18-16-30/h3-4,6-11,33H,2,5,12-18H2,1H3/b24-23+

InChI Key

ATTTYWFAHUGHGU-WCWDXBQESA-N

Isomeric SMILES

CCCN1C2=CC=CC=C2C3(C1=O)/C(=C(\C4=CC=C(C=C4)F)/O)/C(=O)C(=O)N3CCCN5CCOCC5

Canonical SMILES

CCCN1C2=CC=CC=C2C3(C1=O)C(=C(C4=CC=C(C=C4)F)O)C(=O)C(=O)N3CCCN5CCOCC5

Origin of Product

United States

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